Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide
Overview
Description
Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide typically involves the use of 6-bromobenzo[b]thiophene as a starting material. The process begins with the formation of a Grignard reagent by reacting 6-bromobenzo[b]thiophene with magnesium in tetrahydrofuran (THF). This intermediate is then treated with N,N-dimethylformamide (DMF) to yield the desired aldehyde .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Benzo[b]thiophene-6-carboxylic acid 1,1-dioxide.
Reduction: Benzo[b]thiophene-6-methanol 1,1-dioxide.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-6-carbaldehyde: Lacks the 1,1-dioxide functional group.
Benzo[b]thiophene-2-carbaldehyde: Differently substituted benzothiophene derivative.
Thiophene-2-carbaldehyde: A simpler thiophene derivative without the benzene ring.
Uniqueness
Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide is unique due to the presence of both an aldehyde group and a 1,1-dioxide functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophene-6-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-6-7-1-2-8-3-4-13(11,12)9(8)5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCIMCAWVJCSII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2(=O)=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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